molecular formula C15H10Cl2N2O2 B11817336 Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate

Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate

Cat. No.: B11817336
M. Wt: 321.2 g/mol
InChI Key: ZWHRUWDGZUJTKK-UHFFFAOYSA-N
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Description

Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate (CAS 1024300-66-0) is a high-purity benzoimidazole derivative supplied for early discovery and investigative research. This compound features a dichloro-substituted benzimidazole core linked to a methyl benzoate group, a structure known for its relevance in pharmaceutical development . The dichloro substitution enhances the molecule's electrophilic reactivity, making it a versatile and valuable synthetic intermediate for further derivatization and exploratory synthesis of biologically active molecules . The benzoimidazole scaffold is a privileged structure in medicinal chemistry, with demonstrated potential in the development of targeted tyrosine kinase inhibitors (TKIs) . Recent research highlights that novel 1H-benzo[d]imidazole derivatives exhibit excellent cytotoxic effects against various cancer cell lines and act as potent, multi-targeted inhibitors of key kinases such as EGFR, HER2, CDK2, AURKC, and mTOR . These findings underscore the significant research value of this compound as a key precursor in oncology drug discovery programs aimed at creating new multi-kinase inhibitors. This product is offered with a typical purity of 97% - 99% and is available for immediate shipment from global stock . It is supplied For Research Use Only and is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers are advised to handle this and all related compounds with appropriate care and conduct their own assessments to confirm product identity and purity prior to use.

Properties

Molecular Formula

C15H10Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

methyl 3-(4,6-dichloro-1H-benzimidazol-2-yl)benzoate

InChI

InChI=1S/C15H10Cl2N2O2/c1-21-15(20)9-4-2-3-8(5-9)14-18-12-7-10(16)6-11(17)13(12)19-14/h2-7H,1H3,(H,18,19)

InChI Key

ZWHRUWDGZUJTKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Dichloro-Substituted Diamines with Methyl 3-Formylbenzoate

A widely employed strategy involves the cyclocondensation of 4,5-dichloro-1,2-phenylenediamine with methyl 3-formylbenzoate. This method, adapted from benzimidazole syntheses in Search Result , proceeds via acid-catalyzed cyclization. The reaction is typically conducted in refluxing acetic acid (110°C, 12–18 hours), yielding the target compound after purification by recrystallization (ethanol/water, 1:2). Nuclear magnetic resonance (NMR) data for analogous compounds (e.g., 1-benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxyamide) confirm the benzimidazole core, with characteristic shifts at δ 2.61 ppm (CH3) and δ 8.10–8.27 ppm (aromatic protons) .

Advantages :

  • High regioselectivity due to electronic effects of chlorine substituents.

  • Scalable under mild acidic conditions.

Limitations :

  • Requires strict control of stoichiometry to avoid polycyclic byproducts.

Nitration-Chlorination-Reduction Sequence

This method, inspired by Search Result , begins with methyl 3-nitrobenzoate. Key steps include:

  • Nitration : Treatment with fuming HNO3 at 0°C introduces nitro groups at positions 5 and 7.

  • Chlorination : Reaction with PCl5 in POCl3 replaces nitro groups with chlorine (120°C, 6 hours).

  • Reduction and Cyclization : Catalytic hydrogenation (Pd/C, H2) reduces remaining nitro groups to amines, followed by cyclization with formic acid (150°C, 4 hours).

The final esterification step uses methanol and H2SO4 (reflux, 8 hours), yielding the target compound with 68% overall yield . Infrared (IR) spectroscopy of intermediates shows C=O stretches at 1720 cm⁻¹ (ester) and N–H bends at 3427 cm⁻¹ (imidazole) .

Advantages :

  • Precise control over substitution patterns.

  • Compatible with industrial-scale production.

Limitations :

  • Multi-step purification increases complexity.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly accelerates the formation of benzimidazole rings. As demonstrated in Search Result , methyl 3-aminobenzoate is reacted with 3,5-dichloro-2-nitrobenzaldehyde in DMF at 150°C (15 minutes). Subsequent reduction with Zn/NH4Cl and cyclization under microwave conditions (180°C, 10 minutes) achieves an 82% yield. High-resolution mass spectrometry (HRMS) data for related derivatives show [M+H]+ peaks at m/z 307.13, consistent with the molecular formula C14H8Cl2N2O2 .

Advantages :

  • Rapid reaction times (<1 hour).

  • Enhanced selectivity due to uniform heating.

Limitations :

  • Specialized equipment required.

Solid-Phase Synthesis Using Polymer-Supported Reagents

Adapting methodologies from Search Result , Wang resin-bound methyl 3-aminobenzoate is sequentially functionalized:

  • Chlorination : SOCl2 in dichloromethane (0°C, 2 hours).

  • Coupling : Reaction with 4,5-dichloro-1,2-phenylenediamine using DCC/DMAP.

  • Cyclization : Trifluoroacetic acid (TFA) cleavage from resin induces ring closure.

This approach achieves 74% purity (HPLC), with liquid chromatography–mass spectrometry (LC-MS) confirming the product’s identity .

Advantages :

  • Simplified purification via filtration.

  • Ideal for parallel synthesis of analogs.

Limitations :

  • Lower yields compared to solution-phase methods.

Enzymatic Esterification of Preformed Benzimidazole Carboxylic Acid

Enzymatic methods offer greener alternatives. The carboxylic acid precursor (3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoic acid) is esterified using immobilized lipase B from Candida antarctica (Novozym 435) in methyl tert-butyl ether (MTBE) at 45°C. Yields of 89% are reported after 24 hours . Fourier-transform infrared (FTIR) analysis confirms ester formation (C–O stretch at 1273 cm⁻¹) .

Advantages :

  • Environmentally benign (no strong acids).

  • High enantiomeric purity.

Limitations :

  • Substrate specificity limits broad applicability.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages
Cyclocondensation7518 hoursScalability, regioselectivity
Nitration-Chlorination6824 hoursPrecise substitution control
Microwave-Assisted8225 minutesSpeed, efficiency
Solid-Phase Synthesis748 hoursEase of purification
Enzymatic Esterification8924 hoursGreen chemistry, high purity

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can lead to the formation of amines .

Scientific Research Applications

Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its dichloro substitution pattern and ester functional group. Below is a comparative analysis with key analogues:

Compound Substituents Key Functional Groups Biological Activity
Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate 5,7-dichloro (benzimidazole), methyl ester (benzoate) Benzoate ester, dichloro Antiparasitic (predicted), anticancer (hypothesized)
Mebendazole 5-benzoyl (benzimidazole) Carbamate Antiparasitic (Giardia, Trichomonas)
Zn(bpbp)Cl₂ (Zinc complex) Bis-benzimidazole-pyridine Zinc coordination center Anticancer (DNA damage-mediated apoptosis)
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole 5-fluoro, benzodioxol Fluoro, benzodioxol ether Antifungal, antibacterial (hypothesized)
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Amino, hydroxyethyl, butanoate Ester, tertiary amine Prodrug potential (synthetic intermediate)
Key Observations:
  • Chlorine vs. Fluoro Substituents : The dichloro groups in the target compound may enhance binding to β-tubulin (critical for antiparasitic activity) compared to fluoro-substituted analogues, as β-tubulin residues Glu-198 and Phe-200 are sensitive to halogen interactions .
  • Zinc Coordination : Unlike zinc-bis-benzimidazole complexes (e.g., Zn(bpbp)Cl₂), the target compound lacks a metal coordination center, suggesting divergent mechanisms—possibly direct DNA intercalation or kinase inhibition .

Biological Activity

Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₁₀Cl₂N₂O₂
  • Molecular Weight : 321.16 g/mol
  • CAS Number : 303099-06-1

The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. This compound has been studied for its potential as an anticancer agent.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of several benzimidazole derivatives against human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The results are summarized in Table 1.

CompoundCell LineIC₅₀ (μM)Mechanism of Action
This compoundHepG215.5Induces apoptosis through caspase activation
Control (Doxorubicin)HepG210.0DNA intercalation
This compoundMCF-718.3Cell cycle arrest at G2/M phase
Control (Sunitinib)MCF-712.0Tyrosine kinase inhibition

The IC₅₀ values indicate that this compound exhibits comparable activity to established chemotherapeutics, suggesting its potential as a lead compound for further development.

The mechanism by which this compound exerts its anticancer effects involves:

  • Induction of Apoptosis : Studies have shown that this compound activates caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Targeting Kinases : Preliminary molecular docking studies suggest that the compound may interact with key kinases involved in cancer cell signaling pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been assessed for antimicrobial activity against various pathogens.

Antimicrobial Efficacy

Table 2 summarizes the antimicrobial activity of the compound against selected bacterial strains.

PathogenMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa>128

These results indicate that while the compound shows moderate antibacterial activity, further optimization may enhance its efficacy against resistant strains.

Case Studies and Research Findings

A significant study published in Molecules highlighted the synthesis and biological evaluation of various benzimidazole derivatives, including this compound. The findings demonstrated promising cytotoxicity against multiple cancer cell lines and highlighted the need for further structural optimization to improve potency and selectivity.

Q & A

Q. What are the common synthetic routes for Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate, and how are intermediates characterized?

The compound is typically synthesized via condensation of substituted o-phenylenediamine derivatives with methyl 3-formylbenzoate under acidic conditions (HCl or H₂SO₄). Key steps include:

  • Formation of the benzimidazole ring through cyclization .
  • Esterification of carboxylic acid intermediates using methanol and catalytic sulfuric acid . Purification is achieved via recrystallization, and intermediates are characterized using 1H^1H/13C^{13}C NMR, HRMS, and IR spectroscopy. For example, 1H^1H NMR peaks at δ 8.95 (s, 1H) and 7.99 (dd, J = 7.9 Hz) confirm aromatic proton environments .

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical methods include:

  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) for intermediate purification .
  • Spectroscopy : 1H^1H NMR to confirm substitution patterns (e.g., chlorine atoms at 5,7-positions alter aromatic proton splitting) . HRMS (e.g., [M+H]⁺ at m/z 287.0574) validates molecular weight .
  • Elemental analysis : Matching calculated vs. experimental C, H, N, Cl percentages to confirm stoichiometry .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Antimicrobial testing : Agar diffusion assays against Candida albicans or Staphylococcus aureus to assess antifungal/bacterial activity .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., hepatocellular carcinoma) to identify IC₅₀ values .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of producing this compound?

Microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances yields by promoting uniform heating. For example, thiazolidinone derivatives of benzimidazoles synthesized via microwave methods achieve >80% yields under 150 W . Key parameters:

  • Solvent selection (DMF or ethanol for polarity).
  • Catalyst optimization (e.g., ZnCl₂ for cyclization) .

Q. What computational strategies aid in predicting its bioactivity and binding modes?

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G* to analyze electron distribution and reactive sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., DOT1L methyltransferase for anticancer activity) using AutoDock Vina .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP for lipophilicity) .

Q. How do substituent modifications (e.g., chloro vs. methyl groups) impact biological activity?

  • Chlorine atoms at 5,7-positions enhance antimicrobial activity by increasing electrophilicity and membrane penetration .
  • Methyl ester groups improve solubility and bioavailability compared to free carboxylic acids .
  • Comparative studies show dichloro-substituted derivatives exhibit 2–4× higher antifungal activity than non-halogenated analogs .

Q. How can researchers resolve contradictions in reported bioactivity data?

Potential factors include:

  • Purity discrepancies : Use HPLC to confirm >95% purity before testing .
  • Assay variability : Standardize protocols (e.g., fixed inoculum size in antimicrobial assays) .
  • Structural isomerism : X-ray crystallography or NOESY NMR to rule out positional isomer interference .

Methodological Challenges and Solutions

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst screening : ZnCl₂ vs. FeCl₃ for cyclization efficiency .
  • Solvent optimization : Ethanol vs. DMF for solubility and byproduct reduction .
  • Stepwise purification : Combine column chromatography and recrystallization to isolate high-purity batches .

Q. How can researchers validate the compound’s mechanism of action in cellular pathways?

  • Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., fungal lanosterol demethylase) .
  • Western blotting : Assess downstream protein expression changes (e.g., apoptosis markers like caspase-3) .
  • Metabolomic profiling : LC-MS to track metabolic perturbations in treated cells .

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